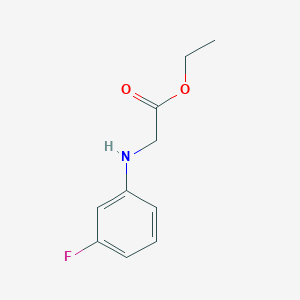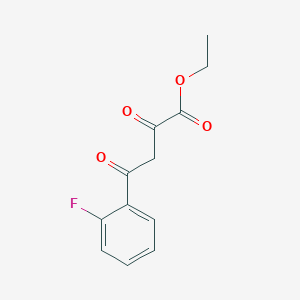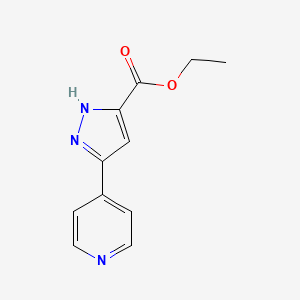
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact properties of this compound would depend on the specific arrangement of these rings and other groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a compound containing a pyrazole ring . The exact method would depend on the specific substituents on these rings and the conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring . These rings may be connected directly or through a linker group. The ethyl carboxylate group (-COOC2H5) is likely attached to the pyrazole ring.Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this compound could participate in various chemical reactions . The pyridine ring, for example, is often involved in substitution reactions, while the carboxylate group can participate in esterification and condensation reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the atoms can all affect properties like solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Selective Synthesis Applications : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation processes. This leads to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can then be converted to 1-unsubstituted analogs (Lebedˈ et al., 2012).
Facilitating Synthesis of Condensed Pyrazoles : Utilizing ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes has been an effective method for synthesizing condensed pyrazoles (Arbačiauskienė et al., 2011).
Production of Pyrazolo[3,4-b]pyridine Products : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products are synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful for preparing N-fused heterocycle products (Ghaedi et al., 2015).
Biological and Chemical Applications
Potential in Cancer Treatment : Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and similar derivatives show promise as anticancer agents, particularly through their topoisomerase IIα inhibitory activity (Alam et al., 2016).
Fluorescent Properties : The synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, resulting from the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, demonstrates strong fluorescence in solutions. This indicates potential applications in materials science and bioimaging (Yan et al., 2018).
Optical Properties and Characterization : Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives synthesized from ethyl 3-aryl-1H-pyrazole-5-carboxylate have been characterized for their optical properties, contributing to advancements in materials chemistry (Ge et al., 2014).
Antiviral Applications : Synthesized derivatives of ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have shown inhibitory effects against viruses like Herpes simplex, Mayaro, and vesicular stomatitis, indicating their potential as antiviral agents (Bernardino et al., 2007).
Corrosion Inhibition : Ethyl 5-methyl-1-pyridin-2-yl-1H-pyrazol-3-carboxylate has been studied as a corrosion inhibitor for steel in acidic environments, demonstrating significant efficiency and potential for industrial applications (Tebbji et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, have been found to interact with various targets including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Related compounds have been shown to act as positive allosteric modulators of gaba a receptors . This suggests that Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Related compounds have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities, including anti-inflammatory, antiviral, and antimalarial activities .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, working in a well-ventilated area, and avoiding contact with the skin and eyes.
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential uses in various fields. For example, many pyrazole and pyridine derivatives have been studied for their potential applications in medicine, particularly in the development of new drugs . Other possible areas of research could include studying the compound’s physical and chemical properties, developing new methods for its synthesis, and investigating its behavior in various chemical reactions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Hydrazine hydrate", "Pyridine-4-carboxaldehyde" ], "Reaction": [ "Step 1: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in ethanol to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with pyridine-4-carboxaldehyde in ethanol to form Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.", "Step 3: The product is purified by recrystallization from ethanol." ] } | |
CAS-Nummer |
911461-42-2 |
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
ethyl 5-pyridin-4-ylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3 |
InChI-Schlüssel |
RVRPEOOCDFFTIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2 |
Kanonische SMILES |
CCOC(=O)C1CC(NN1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)

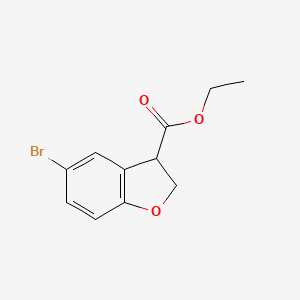
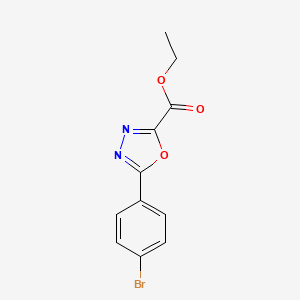
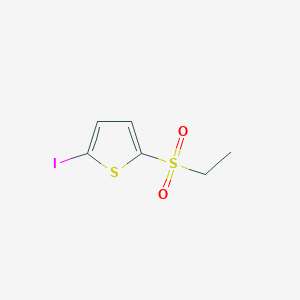

![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)
